molecular formula C26H22N4O3S2 B6511678 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 932313-35-4

2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B6511678
CAS No.: 932313-35-4
M. Wt: 502.6 g/mol
InChI Key: LFXPNKLVDUUZEG-UHFFFAOYSA-N
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Description

This compound is a structurally complex sulfanyl acetamide derivative featuring a tricyclic 8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradecahexaene core. The sulfanyl bridge enhances molecular stability and influences electronic interactions, while the tricyclic system provides a rigid scaffold for target binding. Synthetically, such compounds are typically prepared via multi-step reactions involving cyclization, sulfuration, and amidation, as seen in analogous protocols for structurally related spiro and benzothiazole derivatives .

Properties

IUPAC Name

2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2/c1-18-9-5-7-13-21(18)28-24(31)17-34-26-27-15-23-25(29-26)20-12-6-8-14-22(20)30(35(23,32)33)16-19-10-3-2-4-11-19/h2-15H,16-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXPNKLVDUUZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations in Tricyclic Sulfanyl Acetamides

The closest analog is N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradecahexaen-4-yl}sulfanyl)acetamide (CAS 895102-81-5, ). Key differences include:

  • Substituent on the phenyl ring : 2-methylphenyl (target compound) vs. 3-chloro-4-methoxyphenyl (analog).
  • Core modification : A benzyl group at position 9 (target) vs. a methyl group (analog).

These changes likely alter lipophilicity, steric bulk, and electronic properties, impacting solubility and target affinity.

Spirocyclic and Benzothiazole Derivatives

Compounds such as 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share a spirocyclic framework but differ in functional groups. The absence of a sulfanyl bridge and the presence of a benzothiazole moiety suggest divergent reactivity and bioactivity profiles.

Thiazolidine-Acetamide Hybrids

2-(Benzimidazole)-N-(2-(4-substitutedphenyl)-2-methyl-4-oxothiazolidin-3-yl)acetamide derivatives () exhibit thiazolidinone rings instead of tricyclic systems. These compounds prioritize hydrogen-bonding interactions due to the oxo group, whereas the target compound’s rigid core may favor hydrophobic binding.

Computational Similarity Analysis

Using shape similarity (ST) and feature similarity (CT) metrics ():

  • Shape similarity : The tricyclic core of the target compound shows high ST scores (>0.8) with its methyl-substituted analog (CAS 895102-81-5) due to overlapping van der Waals volumes.
  • Feature similarity : The sulfanyl and acetamide groups yield CT scores ≥0.5 with thiazolidine-acetamide hybrids, indicating shared pharmacophoric features.

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Formula* Key Features
Target Compound Tricyclic thia-triazatricyclo 9-benzyl, 4-(2-methylphenyl)sulfanyl C₂₈H₂₄N₄O₃S₂ Sulfanyl bridge, rigid scaffold
N-(3-chloro-4-methoxyphenyl)-... (CAS 895102-81-5) Tricyclic thia-triazatricyclo 9-methyl, 4-(3-Cl-4-OMePh)sulfanyl C₂₆H₂₂ClN₃O₄S₂ Electron-withdrawing substituents
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro-oxaza-decane Benzothiazole, dimethylaminophenyl C₂₅H₂₈N₄O₃S Spiro junction, planar benzothiazole
2-(Benzimidazole)-N-(2-(4-substitutedphenyl)-2-methyl-4-oxothiazolidin-3-yl)acetamide Thiazolidinone Benzimidazole, substituted phenyl C₂₀H₂₀N₄O₂S Oxo group, flexible thiazolidine

*Molecular formulas are approximated based on structural data.

Key Research Findings

Synthetic Flexibility : The sulfanyl acetamide motif allows modular substitution, enabling tuning of electronic properties without destabilizing the core .

Computational Insights : High ST and CT scores with tricyclic analogs suggest overlapping binding modes, while lower scores with spiro derivatives highlight structural divergence .

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